molecular formula C31H47NO8 B153218 3'-Deoxytalopiericidin A1 CAS No. 134876-72-5

3'-Deoxytalopiericidin A1

Cat. No.: B153218
CAS No.: 134876-72-5
M. Wt: 561.7 g/mol
InChI Key: ZIBGPNICZWZARG-IUKVASKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Deoxytalopiericidin A1 is a piericidin analog, a class of microbial metabolites exclusively produced by actinomycetes . This compound features a 4-pyridinol core linked to a methylated polyketide side chain, and it is recognized as a novel analog of antitumor antibiotics . Piericidins are structurally similar to coenzyme Q, which allows them to function as potent inhibitors of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain . This mechanism disrupts cellular energy production, leading to its observed biological activities. Research on various piericidin derivatives has demonstrated a range of potent biological effects, including insecticidal, antimicrobial, and significant antitumor activities . The bioactivity of piericidin glycosides, such as this compound, is strongly influenced by the type and position of the sugar unit attached to the core structure . Studies indicate that glycosylated piericidins can display cytotoxic selectivity toward various solid cancer cell lines, highlighting their value as investigational tools in oncology research and for exploring mitochondrial function . The compound is offered for research purposes only. This compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with care, utilizing appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134876-72-5

Molecular Formula

C31H47NO8

Molecular Weight

561.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-2-[2-[(2Z,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14-,18-16-,19-10-/t20-,22-,24+,25+,26+,27+,31+/m1/s1

InChI Key

ZIBGPNICZWZARG-IUKVASKQSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Isomeric SMILES

C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C\CC1=C(C(=C(C(=N1)OC)OC)O[C@H]2[C@H]([C@H]([C@H]([C@H](O2)C)O)O)O)C)/C)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Synonyms

3'-deoxytalopiericidin A1
3-DTP-A1

Origin of Product

United States

Biosynthetic Pathways and Metabolic Engineering of 3 Deoxytalopiericidin A1

Elucidation of the Piericidin Aglycone Biosynthesis

The core structure of piericidins, known as the aglycone, is a substituted α-pyridone ring attached to a polyketide side chain. ebi.ac.uknih.gov This intricate scaffold is assembled through the coordinated action of a Type I polyketide synthase system and a unique ring formation mechanism.

The backbone of the piericidin molecule is constructed by a Type I modular polyketide synthase (PKS) system. beilstein-journals.org In the well-studied piericidin A1 producer, Streptomyces piomogeues var. Hangzhouwanensis, the biosynthetic gene cluster contains six large, modular PKS genes, designated pieA1 through pieA6. nih.govnih.govresearchgate.net These enzymes function as a molecular assembly line, where each module is responsible for a specific step of chain elongation and modification. beilstein-journals.org

The process begins with a starter unit, and each subsequent module adds a two-carbon extender unit, typically derived from malonyl-CoA or methylmalonyl-CoA. The growing polyketide chain remains tethered to the PKS enzyme complex via a thioester linkage as it is passed from one module to the next. beilstein-journals.org This assembly-line process ensures the precise length, branching, and reduction state of the final polyketide chain that forms the characteristic side chain of piericidin A1, the direct precursor to its glycosylated derivatives. nih.govresearchgate.net

The formation of the α-pyridone ring in piericidin biosynthesis is a distinctive feature that sets it apart from many other pyridone-containing natural products. jeffleenovels.com Unlike pathways that utilize a hybrid PKS-nonribosomal peptide synthetase (NRPS) system to incorporate a nitrogen-containing amino acid directly, piericidin synthesis follows a thioesterase-dependent mechanism. nih.govresearchgate.net

Once the full-length linear polyketide chain is assembled by the PKS machinery, the C-terminal thioesterase (TE) domain of the final PKS module (pieA6) plays a critical role. nih.gov It catalyzes the hydrolytic release of the completed polyketide, which exists as a β,δ-diketo carboxylic acid intermediate. nih.govjeffleenovels.com Following this release, an asparagine synthase-like protein, PieD, is proposed to amidate the carboxylic acid. researchgate.net The final step is a cyclization reaction, potentially catalyzed by the aromatase/cyclase enzyme PieC, which forms the stable six-membered α-pyridone heterocycle. nih.govnih.govresearchgate.net This sequential process of hydrolysis, amidation, and cyclization represents a novel strategy for α-pyridone ring formation in natural product biosynthesis. nih.govjeffleenovels.com

Glycosylation Steps in 3'-Deoxytalopiericidin A1 Biogenesis

Glycosylation, the enzymatic attachment of sugar moieties to an aglycone, is a critical tailoring step that significantly influences the biological activity of piericidins. nih.gov this compound is one such glycosylated derivative. jst.go.jpnih.gov The enzymes responsible, glycosyltransferases (GTs), are powerful tools for creating structural diversity in natural products. nih.govresearchgate.net

While the biosynthesis of the piericidin aglycone is well-defined, the specific GTs responsible for its glycosylation have been more elusive, as their encoding genes are typically not found within the main piericidin biosynthetic gene cluster. nih.gov The identification and characterization of these enzymes have required alternative strategies, such as heterologous expression and in vitro assays, to understand how compounds like this compound are formed.

A key breakthrough in understanding piericidin glycosylation came from the characterization of BmmGT1, a macrolide glycosyltransferase with broad substrate flexibility isolated from Bacillus methylotrophicus. nih.govresearchgate.net Although not a native piericidin pathway enzyme, its promiscuity was exploited to study the glycosylation process. nih.gov

In vitro experiments were conducted by incubating purified BmmGT1 enzyme with the aglycone piericidin A1 as the sugar acceptor and UDP-d-glucose as the sugar donor. nih.govresearchgate.net Analysis of the reaction products confirmed that BmmGT1 was capable of transferring the glucosyl group to piericidin A1, successfully generating glucosylated piericidin derivatives. nih.gov This demonstrated the feasibility of enzymatic glycosylation and provided a valuable tool for producing novel piericidin glycosides. researchgate.net

The knowledge gained from BmmGT1 was leveraged to discover native GTs. Using BmmGT1 as a sequence probe for database mining, a homologous enzyme, GT1507, was identified in the genome of the piericidin-producing strain Streptomyces youssoufiensis OUC6819. nih.govresearchgate.net

To confirm its function in a living system, the gene encoding GT1507 was overexpressed in S. youssoufiensis. nih.govresearchgate.net This genetic manipulation led to a significant accumulation of piericidin glycosides, including the generation of a new N-acetylglucosamine-piericidin. nih.govresearchgate.net These results provided strong in vivo evidence that GT1507 is directly involved in the glucosylation of piericidins in its native host, offering crucial insights into the final biosynthetic steps leading to compounds like this compound. nih.govresearchgate.net

Identification and Functional Characterization of Glycosyltransferases (GTs) involved in Piericidin Glycosylation

Tailoring Steps: Hydroxylation and Methylation in Piericidin Biosynthesis

The biosynthesis of the piericidin core structure, assembled by a type I polyketide synthase (PKS), is followed by several crucial post-PKS modifications, known as tailoring steps. These enzymatic reactions, primarily hydroxylations and methylations, are responsible for the structural diversity observed within the piericidin family.

Research on the piericidin A1 gene cluster from the deep-sea-derived Streptomyces sp. SCSIO 03032 has successfully identified and characterized the enzymes responsible for these modifications. nih.govacs.org In vivo and in vitro experiments have confirmed the roles of specific enzymes in this pathway. nih.govacs.org The enzyme PieE has been verified as a 4'-hydroxylase, responsible for introducing a hydroxyl group at the C-4' position of the pyridine (B92270) ring. nih.govacs.orgacs.org Following this hydroxylation, a methyltransferase, PieB2, acts as a 4'-O-methyltransferase to methylate this newly added hydroxyl group. nih.govacs.orgacs.org

Further investigations into a piericidin-producing Streptomyces conglobatus strain have elucidated another key methylation step. nih.gov Deletion of the O-methyltransferase gene pieB1 resulted in the accumulation of piericidin analogs that lacked a methyl group at the C-5' position of the pyridyl core. nih.gov This confirmed that the enzyme PieB1 is the specific C-5' O-methyltransferase, completing the suite of key tailoring enzymes that decorate the piericidin pyridine ring. nih.gov These tailoring reactions are fundamental to producing the final structure of piericidin A1 and its varied analogs. nih.gov

EnzymeGeneFunctionOrganism
PieE pieE4'-hydroxylaseStreptomyces sp. SCSIO 03032
PieB2 pieB24'-O-methyltransferaseStreptomyces sp. SCSIO 03032
PieB1 pieB15'-O-methyltransferaseStreptomyces conglobatus

Advanced Research on the Biological Activities and Molecular Mechanisms of 3 Deoxytalopiericidin A1

Antitumor Research and Cellular Cytotoxicity

Molecular Mechanisms of Action (Relevance to Piericidin Class)

Inhibition of Mitochondrial Respiratory Complex I

Piericidins are well-established as potent inhibitors of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govmedchemexpress.comcaymanchem.comnih.gov This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production in the form of ATP. The structural resemblance of piericidins to coenzyme Q (ubiquinone) is key to their inhibitory action, as they compete with ubiquinone for its binding site on Complex I. nih.govnih.gov

The inhibition of Complex I by piericidin A, a closely related analog, has been shown to block the transfer of electrons from NADH to ubiquinone. nih.govnih.gov This disruption not only curtails ATP synthesis but can also lead to the generation of reactive oxygen species (ROS). caymanchem.comnih.gov The binding of piericidin A to Complex I is considered to be strong and, in some contexts, irreversible. caymanchem.comnih.gov Given that 3'-Deoxytalopiericidin A1 shares the core piericidin structure, it is highly probable that it also functions as an inhibitor of mitochondrial respiratory complex I, exerting similar effects on cellular respiration and energy metabolism.

Table 1: Research Findings on Mitochondrial Complex I Inhibition by Piericidin Analogs

Piericidin AnalogKey FindingsReferences
Piericidin APotent inhibitor of mitochondrial NADH-ubiquinone oxidoreductase (Complex I). medchemexpress.com medchemexpress.comcaymanchem.comnih.gov
Competes with ubiquinone for its binding site. nih.govnih.gov
Blocks electron transfer from iron-sulfur clusters to the ubiquinone pool. nih.gov
Inhibition leads to increased production of reactive oxygen species (ROS). caymanchem.comnih.gov
Modulation of Key Cellular Processes (e.g., cell migration, autophagy)

Scientific literature directly detailing the effects of this compound on cell migration and autophagy is not currently available. However, the known downstream effects of mitochondrial Complex I inhibition by related compounds suggest potential mechanisms by which it could influence these cellular processes.

Cell Migration: Cellular migration is a highly energy-dependent process that relies on ATP to power the cytoskeletal rearrangements necessary for cell movement. By inhibiting mitochondrial Complex I and thus reducing ATP production, it is plausible that this compound could impede cell migration. Furthermore, the generation of ROS resulting from Complex I inhibition can modulate signaling pathways involved in cell migration, although the specific outcomes can be context-dependent.

Autophagy: Autophagy is a cellular recycling process that is intricately linked to cellular energy status and stress responses. Inhibition of mitochondrial function and the subsequent decrease in ATP levels can be a trigger for autophagy as the cell attempts to restore energy homeostasis. Conversely, excessive mitochondrial damage and ROS production can also induce autophagy as a quality control mechanism to remove dysfunctional organelles. Therefore, this compound, through its likely inhibition of mitochondrial respiration, may modulate autophagic processes.

Other Documented Biological Properties

Insecticidal Activity

The piericidin family of compounds was first discovered and named for its potent insecticidal properties. nih.govnih.govtandfonline.com Piericidin A, in particular, has demonstrated significant insecticidal activity against a variety of insect pests. nih.govtandfonline.comnih.gov The primary mechanism of this toxicity is attributed to the inhibition of mitochondrial Complex I, leading to respiratory failure and death in insects. nih.gov

Studies have shown that piericidin A exhibits selective toxicity, being highly effective against certain insect larvae, such as Mythimna separata, while showing lower toxicity to mammalian cells. nih.gov This selectivity is a desirable characteristic for potential bio-insecticides. The structural conservation within the piericidin family suggests that this compound would also possess insecticidal properties, acting through the same mechanism of mitochondrial inhibition.

Table 2: Documented Insecticidal Activity of Piericidin A

Target InsectObserved EffectReferences
Mythimna separata (larvae)Considerable insecticidal activity. nih.gov nih.gov
SilkwormsHigh insecticidal activity, more so than methylparathion. tandfonline.com tandfonline.com
Aphis craccivora (adult)Used for comparison in insecticidal assays. nih.gov nih.gov

Immunomodulatory Properties (e.g., inhibition of antibody formation)

There is a lack of direct scientific evidence regarding the immunomodulatory properties of this compound, including any specific effects on antibody formation. The broader class of piericidins is not extensively characterized for its impact on the immune system. However, compounds that affect fundamental cellular processes like mitochondrial respiration and induce cellular stress can indirectly influence immune cell function. For instance, alterations in metabolic pathways are known to play a crucial role in the activation, differentiation, and function of various immune cells, including B-cells responsible for antibody production. Further research is necessary to determine if this compound or other piericidins have any direct or indirect immunomodulatory effects.

Quorum-Sensing Inhibitory Activity (as observed in piericidin analogs)

Several piericidin analogs have been identified as inhibitors of quorum sensing (QS) in bacteria. medchemexpress.comscirp.orgresearchgate.netnih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density. This coordinated behavior is often linked to virulence, biofilm formation, and antibiotic resistance. scirp.orgresearchgate.net

Studies have shown that piericidin A and its derivatives can inhibit the production of violacein (B1683560) in Chromobacterium violaceum, a common model organism for screening QS inhibitors. scirp.orgresearchgate.net This inhibition occurs without directly killing the bacteria, suggesting a specific interference with the QS signaling pathway. scirp.org For example, piericidin A and glucopiericidin A were found to suppress the expression of virulence genes in Erwinia carotovora subsp. atroseptica, a plant pathogen. nih.gov The ability of various piericidin derivatives to act as QS inhibitors suggests that this compound may also share this activity.

Table 3: Quorum-Sensing Inhibitory Activity of Piericidin Analogs

Piericidin AnalogTarget OrganismObserved EffectReferences
Piericidin A1Chromobacterium violaceum CV026Inhibition of violacein production. scirp.orgresearchgate.net scirp.orgresearchgate.net
3'-rhamnopiericidin A1Chromobacterium violaceum CV026Inhibition of violacein production. researchgate.net researchgate.net
Piericidin EChromobacterium violaceum CV026Inhibition of violacein production. researchgate.net researchgate.net
Piericidin AErwinia carotovora subsp. atrosepticaSuppression of virulence gene expression. nih.gov nih.gov
Glucopiericidin AErwinia carotovora subsp. atrosepticaSuppression of virulence gene expression. nih.gov nih.gov

Synthetic Strategies and Derivatization of 3 Deoxytalopiericidin A1

Total Synthesis of Piericidin A1 and Structurally Related Scaffolds

The total synthesis of piericidin A1, the prototypical member of the class, has been a significant challenge that has been met through multiple innovative strategies. researchgate.netnih.gov These synthetic routes are crucial as they not only confirm the absolute and relative stereochemistry of the natural products but also provide a framework for creating structurally diverse analogs. nih.govfigshare.com

Two prominent approaches have been successfully employed for the total synthesis of piericidin A1.

Boger Synthesis: One of the first total syntheses of piericidin A1 and B1 was developed by the Boger group. nih.govacs.org A key feature of this convergent strategy is the construction of the highly functionalized pyridine (B92270) core. This was achieved through an inverse electron demand Diels-Alder reaction between an N-sulfonyl-1-aza-1,3-butadiene and tetramethoxyethene, followed by a Lewis acid-promoted aromatization. nih.govacs.org The complex side chain was assembled using key steps, including an anti-aldol reaction to set the stereochemistry at the C9 and C10 positions and a modified Julia-Kocienski olefination for the convergent coupling of the side chain fragments. nih.govnih.gov The final step involved a Stille cross-coupling reaction to unite the pyridine core with the fully elaborated side chain. nih.govnih.gov This late-stage coupling is particularly advantageous for analog synthesis, as it allows for divergent modifications of either the core or the side chain. ebi.ac.uknih.gov

Phillips Synthesis: An alternative total synthesis of piericidin A1 was reported by Phillips and colleagues. acs.orgnih.gov This approach features a distinct key disconnection strategy highlighting a modified Negishi carboalumination followed by a nickel-catalyzed cross-coupling on a polyenyne precursor. acs.orgnih.gov This method provided the natural product in 18 steps from commercially available starting materials. nih.gov The successful synthesis and comparison of spectral data with the natural product confirmed the structure of piericidin A1. acs.orgnih.gov

These total syntheses have been instrumental in preparing key analogs, such as ent-piericidin A1 (the enantiomer of the natural product) and analogs with simplified side chains, which are vital for understanding the molecule's biological function. nih.gov

Table 1: Key Strategies in the Total Synthesis of Piericidin A1

Synthetic Approach Key Reactions Reference
Boger Synthesis Inverse electron demand Diels-Alder; Lewis acid-promoted aromatization; Anti-aldol reaction; Julia-Kocienski olefination; Stille cross-coupling. nih.govacs.orgnih.gov

Semi-synthetic Modifications and Analog Generation from Natural Precursors

While total synthesis provides ultimate flexibility, semi-synthetic modification of natural precursors isolated from fermentation offers a more direct route to certain analogs. A powerful method for generating diversity is through biocatalysis, utilizing enzymes to modify the piericidin scaffold.

Researchers have successfully generated novel glucosylpiericidins by expressing glycosyltransferase (GT) genes in piericidin-producing strains of Streptomyces. asm.org For instance, the heterologous expression of a codon-optimized GT gene (sbmGT1) in Streptomyces youssoufiensis led to the accumulation of new piericidin glycosides. asm.org This approach yielded four new glucopiericidins. asm.org Further investigation identified a native GT from the same strain, which, when overexpressed, produced another new derivative, N-acetylglucosamine-piericidin. asm.org These enzymatic glycosylations demonstrate a potent method for altering the structure and properties of piericidins, generating derivatives that are difficult to access through purely chemical means. asm.org

Chemical Derivatization to Explore Structure-Activity Relationships

The synthesis of a wide range of piericidin analogs has been crucial for elucidating the structure-activity relationships (SAR) that govern their biological effects. mdpi.com By systematically modifying different parts of the piericidin molecule—the pyridyl core, the side chain, and various substituents—researchers have been able to identify key structural features required for activity. nih.gov

The Boger research group synthesized and evaluated a series of key analogs which revealed important insights: nih.gov

Pyridyl Core: The 4-hydroxypyridine (B47283) moiety, which can exist as the pyridone tautomer, is thought to mimic the quinone headgroup of coenzyme Q and is important for activity. nih.govnih.gov The synthesis of C4'-deshydroxypiericidin A1 and its subsequent evaluation showed the importance of this group. acs.orgnih.gov Similarly, removing the C5' methyl group had a variable impact depending on the structure of the side chain. nih.gov

Side Chain: The structure of the polyketide side chain is a major determinant of potency. While piericidin B1 (hydroxylated at C10) was equipotent with piericidin A1, the C10 diastereomer and the C10 ketone analog were 15- to 150-fold less potent. nih.gov The enantiomer of the natural product, ent-1, was also significantly less active. nih.gov Analogs with a simplified farnesyl side chain or a drastically truncated side chain showed progressively weaker activity, highlighting the importance of the natural side chain's length and stereochemistry for potent inhibition. nih.gov

Glycosylation: The presence and nature of sugar moieties also significantly influence biological activity. While piericidin A1 is highly potent, glycosylated derivatives such as 3'-rhamnopiericidin A1 and 3'-deoxytalopiericidin A1 have been reported to have lower acute toxicity in mice compared to the parent compound. goettingen-research-online.de In contrast, other glycosides like 10-glucopiericidin A1 show stronger antimicrobial activities than piericidin A1 itself. asm.org This indicates that the position and identity of the sugar are critical variables in modulating the biological profile of piericidins. goettingen-research-online.de

Table 2: Structure-Activity Relationship of Piericidin A1 Analogs

Compound Modification Relative to Piericidin A1 Relative Potency Reference
Piericidin B1 C10-OH (from C10-H) Equipotent nih.gov
C10-epimer of Piericidin A1 Inverted stereochemistry at C10 15-fold less potent nih.gov
C10-ketone analog C10=O (from C10-H) 120-fold less potent nih.gov
ent-Piericidin A1 Enantiomer 140-fold less potent nih.gov
Farnesyl side chain analog Simplified isoprenoid side chain 20-fold less potent nih.gov
C4'-deshydroxypiericidin A1 Removal of C4'-OH Potency maintained nih.gov
5'-desmethylpiericidin A1 Removal of C5'-CH₃ Potency maintained nih.gov

Exploration of New Piericidin Derivatives with Altered Moieties

The search for novel piericidin structures continues through the exploration of natural product extracts and synthetic chemistry. These efforts have uncovered derivatives with unusual modifications, expanding the chemical diversity of the piericidin family. nih.gov

Fermentation of Streptomyces psammoticus has yielded a series of new minor piericidins, designated piericidins L-R. nih.govmdpi.com These compounds feature unique post-polyketide synthase modifications that have not been previously reported. For example, piericidin N and O possess alterations at the C-10 and C-12 positions. mdpi.com Other derivatives show uncommon methylation or demethylation patterns on the side chain. mdpi.com These naturally occurring analogs suggest the existence of a diverse enzymatic machinery capable of modifying the basic piericidin scaffold. mdpi.com

In another study, a new O-acetylated derivative of piericidin A1 was isolated from Kitasatospora sp. biorxiv.org This compound, identified through spectroscopic analysis, features an acetyl group that differentiates it from piericidin A1. biorxiv.org

Furthermore, the synthetic access to the piericidin scaffold has enabled the creation of designed analogs with specifically altered moieties. The Boger synthesis allowed for the preparation of analogs lacking key functional groups on the pyridine ring, such as 4'-deshydroxypiericidin A1 and 5'-desmethylpiericidin A1, and even a double-deletion analog lacking both. nih.govnih.gov These compounds, along with their simplified farnesyl side-chain counterparts, have been invaluable in systematically mapping the functional role of each substituent. nih.gov

Advanced Analytical Methodologies for 3 Deoxytalopiericidin A1 Research

Isolation and Purification Techniques for Natural Product Research (e.g., Chromatography)

The initial step in studying a natural product is its isolation from the source organism, typically a bacterium or fungus, which produces a complex mixture of metabolites. Chromatographic techniques are fundamental to this process, enabling the separation of the target compound from other structurally similar molecules. researchgate.net

The general workflow for isolating a compound like 3'-Deoxytalopiericidin A1 involves several stages:

Crude Extraction: The process begins with the large-scale culture of the producing microorganism, followed by extraction of the biomass or fermentation broth with an organic solvent (e.g., ethyl acetate, methanol). This yields a crude extract containing a multitude of compounds.

Fractionation: The crude extract is then subjected to preliminary separation, often using low-pressure column chromatography. A common stationary phase is silica (B1680970) gel, with a gradient of solvents of increasing polarity (e.g., hexane (B92381) to ethyl acetate) used to elute different fractions. researchgate.net An alternative is to use reverse-phase materials like Amberlite XAD-7, which separate compounds based on hydrophobicity. nih.gov

Fine Purification: Fractions identified as containing the target compound are pooled and further purified. High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, is the method of choice for obtaining high-purity compounds. researchgate.netnih.gov This technique offers higher resolution and efficiency compared to low-pressure methods. By using a suitable column (e.g., a C18 column) and an optimized mobile phase, it is possible to separate closely related analogs, yielding this compound with a purity often exceeding 95%. sdu.edu.cn Combining different chromatographic methods, such as size-exclusion chromatography followed by reverse-phase HPLC, can also be an effective strategy for purifying compounds from complex natural extracts. nih.gov Automated systems that combine screening and purification steps can streamline this workflow, increasing efficiency and throughput in drug discovery labs. lcms.cz

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS): This technique is the first step in structural analysis. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition (molecular formula) with a high degree of confidence. mdpi.com Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable clues about the molecule's substructures. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of an organic molecule. researchgate.net A suite of NMR experiments is typically required:

1D NMR: ¹H NMR spectra reveal the number and chemical environment of protons, while ¹³C NMR spectra provide the same information for carbon atoms.

2D NMR: These experiments show correlations between different nuclei, allowing the molecular skeleton to be pieced together.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). nd.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. nd.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different structural fragments. nd.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, providing essential information for determining the molecule's relative stereochemistry. nd.edu

The combined data from HRMS and various NMR experiments allow researchers to unambiguously determine the planar structure and relative configuration of a novel compound like this compound. nih.gov

Chromatographic Analysis and Quantification Methods (e.g., High-Performance Liquid Chromatography)

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed method due to its robustness and cost-effectiveness. nih.govmdpi.com A validated HPLC method is essential for determining the concentration of this compound in various samples, from fermentation broths to purified stocks.

Developing a quantitative HPLC method involves several steps:

Column and Mobile Phase Selection: A reverse-phase column, such as a C18 column, is typically used for separating moderately polar compounds. nih.gov The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often run in a gradient mode to ensure good separation and peak shape. nih.govnih.gov

Method Optimization: Parameters such as the gradient slope, flow rate, and column temperature are adjusted to achieve optimal separation of the analyte from any impurities within a reasonable analysis time. nih.gov The UV detection wavelength is selected based on the analyte's maximum absorbance to ensure the highest sensitivity.

Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against concentration. The concentration of the analyte in unknown samples can then be determined by interpolating their peak areas from this curve. scispace.com

Below is a table showing a hypothetical set of parameters for an HPLC quantification method.

ParameterConditionPurpose
Instrument HPLC with UV DetectorSeparation and Detection
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic AcidAqueous component
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component
Gradient 5% to 95% B over 20 minutesElution of compounds with varying polarity
Flow Rate 1.0 mL/minControls retention time and separation
Detection UV at 230 nmQuantifies the analyte based on absorbance
Injection Volume 10 µLIntroduction of the sample
Column Temp. 30 °CEnsures reproducible retention times

Method Validation for Research Applications (e.g., Specificity, Accuracy, Precision, Robustness)

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. europa.euunodc.org Method validation is a key requirement for quality assurance in any scientific study and demonstrates that the method is fit for its intended purpose. unodc.orgfda.gov The main parameters evaluated during validation, often following guidelines from regulatory bodies like the ICH, are summarized below. fda.govresearchgate.netmdpi.com

Validation ParameterDescriptionAssessment Method
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). unodc.orgresearchgate.netAnalyze blank samples, placebo samples, and spiked samples to demonstrate a lack of interfering peaks at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netAnalyze a series of at least five concentrations across the desired range. The correlation coefficient (R²) of the calibration curve should be close to 1.0. mdpi.com
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. researchgate.netConfirmed by the linearity, accuracy, and precision studies.
Accuracy The closeness of the test results obtained by the method to the true value. researchgate.netPerform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, high). The recovery should typically be within 90-110%. mdpi.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netAssessed at two levels: Repeatability (intra-day precision) by analyzing replicates on the same day, and Intermediate Precision (inter-day precision) by analyzing replicates on different days. Results are expressed as Relative Standard Deviation (%RSD), which should be low. mdpi.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.orgTypically determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve. mdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unodc.orgTypically determined based on the signal-to-noise ratio (commonly 10:1) or from the standard deviation of the response and the slope of the calibration curve. mdpi.com
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. mdpi.comIntentionally vary parameters like mobile phase composition, pH, flow rate, and temperature and observe the effect on the results.

Development of Bioanalytical Methods for Complex Biological Matrices

Analyzing a compound like this compound in biological matrices such as plasma, urine, or tissue homogenates presents unique challenges. nih.gov The complexity of these matrices requires specialized bioanalytical methods to ensure accurate quantification. nih.gov

The development of a bioanalytical method involves two main components: sample preparation and analysis.

Sample Preparation: The primary goal is to isolate the analyte from the complex matrix and remove interfering substances like proteins and phospholipids (B1166683) that can compromise the analysis. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then washed to remove interferences and finally eluted with a different solvent. This method provides a cleaner extract compared to PPT or LLE. nih.gov

Analysis: Due to the low concentrations often encountered in biological samples and the complexity of the matrix, the preferred analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers superior sensitivity and selectivity compared to HPLC-UV. nih.gov

Validation of a bioanalytical method includes all the parameters of a standard HPLC method validation, with the critical addition of evaluating the matrix effect . fda.gov The matrix effect is the alteration of analyte response caused by co-eluting, often invisible, components of the biological matrix. fda.govwho.int It is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. This ensures that the biological matrix from different sources does not interfere with the quantification. fda.gov

Emerging Research Avenues and Future Prospects for 3 Deoxytalopiericidin A1

Discovery of Novel Biological Targets and Pathways

While the primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), recent research is uncovering additional biological targets and cellular pathways affected by these compounds. researchgate.netfrontiersin.org The structural similarity of piericidins to Coenzyme Q is thought to be responsible for this inhibitory activity. researchgate.net However, the cellular consequences of this inhibition are complex and trigger a cascade of downstream events, revealing new potential points for therapeutic intervention.

One of the most significant pathways identified is the Integrated Stress Response (ISR). Studies using piericidin to induce mitochondrial dysfunction have shown that it triggers the ISR, a cellular signaling network activated by various stress conditions. elifesciences.orgjourdainlab.org For instance, treating myoblasts with piericidin led to a pronounced activation of the ISR. elifesciences.orgjourdainlab.org This response is a key mechanism by which cells attempt to restore homeostasis under stress. Further investigation has revealed that the ISR activation by piericidin is linked to a rapid depletion of intracellular aspartate, which in turn leads to the accumulation of uncharged tRNA and activation of the eIF2α kinase GCN2. elifesciences.org

The exploration of piericidin's effects has also extended to cancer biology, where computational and experimental models are used to identify new therapeutic targets. oup.combiorxiv.org Fuzzy modeling and global optimization techniques have been employed to simulate the effects of Complex I inhibition by piericidin in cancer cells, helping to predict novel combinations of stimuli that could maximize pro-apoptotic processes. oup.com These approaches aim to move beyond single-target-based therapies and understand the broader network-level effects of compounds like 3'-Deoxytalopiericidin A1. biorxiv.orgunibo.it

Table 1: Known and Investigated Biological Targets and Pathways for Piericidins

Target/Pathway Description Key Findings
Mitochondrial Complex I Inhibition of NADH:ubiquinone oxidoreductase in the electron transport chain. researchgate.netfrontiersin.org Potent inhibition, with IC50 values in the nanomolar range for analogs like Piericidin A1. nih.gov
Integrated Stress Response (ISR) A cellular stress signaling pathway activated by mitochondrial dysfunction. elifesciences.orgjourdainlab.org Piericidin is a strong inducer of the ISR, mediated by aspartate depletion and GCN2 kinase activation. elifesciences.org

| Apoptotic Pathways | Cellular processes leading to programmed cell death. | Computational models suggest piericidin-induced stress can be leveraged to enhance pro-apoptotic signals in cancer cells. oup.com |

Advances in Biosynthetic Engineering and Combinatorial Biosynthesis for Chemical Diversification

The structural complexity of this compound and other piericidins presents a challenge for traditional chemical synthesis, making biosynthetic engineering and combinatorial biosynthesis attractive strategies for generating novel analogs. dovepress.com These approaches leverage the natural biosynthetic machinery of the producing organisms, typically Streptomyces species, to create chemical diversity. researchgate.netfrontiersin.org

The biosynthetic gene cluster (BGC) for piericidin A1 has been identified and characterized, revealing a modular type I polyketide synthase (PKS) system responsible for building the carbon backbone. frontiersin.org This knowledge is the foundation for engineering efforts. Strategies for diversification fall into several categories:

Precursor-Directed Biosynthesis: This method involves feeding non-native starter or extender units to the producing organism. dovepress.commdpi.com If the biosynthetic enzymes exhibit substrate promiscuity, they can incorporate these artificial precursors to generate new "unnatural" natural products. dovepress.com

Enzyme-Level Modification: This involves altering the biosynthetic enzymes themselves. Techniques include the swapping of entire domains or modules within the PKS, site-specific mutagenesis to change enzyme specificity, and directed evolution to select for desired activities. dovepress.com

Pathway-Level Recombination: This strategy involves combining genes or entire pathways from different organisms to create hybrid biosynthetic routes, potentially leading to entirely new classes of compounds. dovepress.com

Recent advances in synthetic biology, including CRISPR/Cas9 genome editing, have greatly accelerated the ability to engineer microbial hosts like Streptomyces or heterologous hosts such as E. coli and yeast. frontiersin.orgnih.gov These tools allow for precise modifications to BGCs, the optimization of metabolic fluxes to increase product yield, and the activation of "silent" or cryptic BGCs that are not typically expressed under standard laboratory conditions. frontiersin.orgfrontiersin.org

Rational Design and Synthesis of Potent and Selective Piericidin Analogs

The total synthesis of piericidins and their analogs is a critical avenue of research that complements biosynthetic approaches. nih.gov It allows for the creation of specific, targeted modifications to the piericidin scaffold that may not be achievable through biological methods. The goal is to develop analogs with improved potency, greater selectivity for cancer cells over healthy cells, and better pharmacological properties. nih.gov

A key objective in analog design has been to probe the structure-activity relationships (SAR) of the piericidin molecule. nih.gov For example, the total synthesis of piericidin A1 and B1 helped to establish the absolute stereochemistry of the natural products. nih.gov Subsequent work has focused on modifying different parts of the molecule, such as the pyridyl core and the polyketide side chain. One study systematically explored the role of the C4' hydroxyl group on the pyridine (B92270) ring by synthesizing analogs where this group was protected (as a methyl ether) or removed entirely. nih.gov

Table 2: Selected Synthetic Piericidin Analogs and Their Activity

Compound Modification from Piericidin A1 Biological Activity Highlight Reference
Piericidin B1 C10-hydroxyl is oxidized to a ketone Slightly less potent Complex I inhibitor than Piericidin A1. nih.gov
4'-deshydroxypiericidin A1 Removal of the C4' hydroxyl group Synthesis achieved to probe the role of the pyridyl hydroxyl group. nih.gov

| C4' Methyl Ether of Piericidin A1 | Methylation of the C4' hydroxyl group | Created to assess the impact of a stable modification at this position. | nih.gov |

These synthetic efforts provide crucial insights into which functional groups are essential for activity and which can be modified to tune the molecule's properties. This rational design process, often guided by computational modeling, is essential for optimizing piericidins as potential drug leads. nih.gov

Integration of Systems Biology and Omics Technologies in Piericidin Research

To fully understand the cellular impact of this compound, researchers are increasingly turning to systems biology and "omics" technologies. These approaches provide a global, unbiased view of the changes occurring within a cell upon treatment with the compound.

Transcriptomics, specifically RNA-sequencing (RNA-seq), has been used to profile global gene expression changes in cells treated with piericidin. elifesciences.orgjourdainlab.org In studies on muscle cells, principal component analysis (PCA) of gene expression data clearly showed a distinct cellular state induced by piericidin, driven by the upregulation of stress-response genes and the downregulation of metabolic genes. elifesciences.orgjourdainlab.org This type of analysis helps to identify the key regulatory networks that are perturbed by the compound.

Metabolomics, the large-scale study of small molecules (metabolites), provides a direct readout of the biochemical consequences of piericidin's activity. As mentioned, metabolomic profiling was instrumental in identifying the rapid depletion of aspartate as a key event upstream of ISR activation. elifesciences.org

Integrating these different omics datasets (genomics, transcriptomics, proteomics, metabolomics) allows for the construction of comprehensive models of cellular responses. oup.com This systems-level perspective is crucial for identifying not just the primary target of a drug but also the downstream pathways that determine its ultimate effect on the cell, including potential mechanisms of resistance or off-target effects. This is particularly relevant for developing piericidin-based compounds for complex diseases like cancer, where network-level dysregulation is a hallmark. biorxiv.org

Ecological Roles and Interactions in Microbial Communities

Beyond their potential in medicine, piericidins play significant roles in the natural world, particularly in the context of microbial symbioses. mdpi.comresearchgate.net Many actinomycetes, the primary producers of piericidins, live in close association with other organisms, including insects, plants, and fungi. uea.ac.ukoup.com In these relationships, piericidins often function as chemical mediators, shaping the ecological interactions within the community. researchgate.netnih.gov

One of the most well-characterized examples is the symbiosis between beewolves (solitary wasps) and Streptomyces bacteria. mdpi.com The wasps cultivate these bacteria in their antennal glands, and the bacteria produce a cocktail of antibiotics, including piericidins. mdpi.com This antibiotic mixture is then coated onto the wasp's cocoon, protecting the developing larvae from pathogenic fungi and bacteria. mdpi.comnih.gov This defensive symbiosis ensures the survival of the wasp's offspring. nih.gov

Similarly, in the complex ecosystems of leaf-cutter ant colonies, actinomycetes associated with the ants produce a range of natural products that protect the ants' fungal gardens from pathogens. nih.gov While specific roles for piericidins in this system are still being fully elucidated, it is clear that such antimicrobial compounds are vital for maintaining the health and stability of the colony. researchgate.netnih.gov These ecological studies reveal that the potent biological activities of piericidins have been shaped by evolution to serve critical functions in defense and competition within microbial communities. uea.ac.ukoup.com

Q & A

Q. What are best practices for addressing negative or inconclusive results?

  • Methodological Answer : Publish negative findings in dedicated journals (e.g., Journal of Negative Results). Use Bayesian statistics to quantify evidence for the null hypothesis. Disclose limitations (e.g., "Potency <1 µM not achieved due to solubility constraints") and propose follow-up experiments (e.g., prodrug derivatization) .

Collaborative and Interdisciplinary Research

Q. How to design a collaborative study integrating chemical synthesis and omics analysis?

  • Methodological Answer : Define milestones (e.g., "Compound purity >95% by Q2 2026") and assign roles:
  • Synthetic Team : Optimize yield and scalability.
  • Biology Team : Conduct transcriptomics (RNA-seq) to identify pathway modulation.
  • Data Science Team : Use PCA or cluster analysis to correlate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.